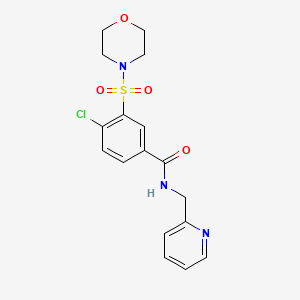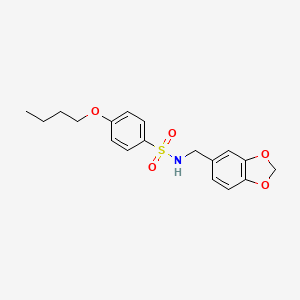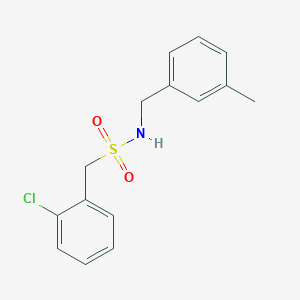![molecular formula C22H23N3O B4585258 1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4585258.png)
1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Overview
Description
Synthesis Analysis
The synthesis of 1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one and related derivatives typically involves cyclization reactions of indoles with various cyclic ketones, depending on the reaction conditions and the structure of the ketone involved. Research by Belikov et al. (1976) on indole derivatives illustrates the cyclization process leading to the formation of tetrahydro-beta-carboline series compounds through reactions with different alkyl-substituted 4-piperidones (Belikov et al., 1976).
Molecular Structure Analysis
The molecular structure of beta-carbolines, including this compound, is characterized by a fused ring system that includes a pyridine ring and an indole moiety. The structural analysis and elucidation typically involve high-resolution spectroscopic methods, including NMR and mass spectrometry. Misztal et al. (1991) conducted a study on the synthesis and structural analysis of related beta-carboline derivatives, highlighting the complexity of these molecules' structures (Misztal et al., 1991).
Chemical Reactions and Properties
Beta-carbolines undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. Studies have explored the reactivity of tetrahydro-beta-carbolines with activated alkynes, leading to the formation of multicomponent mixtures from which spiro[indole-3,4'-pyridines] were isolated. Vosskresensky et al. (2017) detailed reactions of 1-tetrazolyl-substituted tetrahydro-beta-carbolines with activated alkynes to synthesize complex spiro compounds (Vosskresensky et al., 2017).
Scientific Research Applications
Synthesis and Chemical Transformations
Tetrahydro-β-carbolines, including compounds similar to 1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one, have been synthesized through various methods, highlighting their chemical versatility. For example, the synthesis of 1-tetrazolyl-substituted tetrahydro-β-carbolines via reactions with activated alkynes has been demonstrated, leading to the formation of spiro[indole-3,4'-pyridines] among other products (Vosskresensky et al., 2017). Additionally, gold(I)-catalyzed rearrangement of alkynylaziridine indoles has been utilized for the efficient synthesis of functionalized spiro-tetrahydro-β-carbolines (Yang et al., 2014).
Pharmacological Importance
The pharmacological significance of optically active tetrahydro-β-carbolines has been extensively studied, revealing their potential in various therapeutic areas. Optically active C1-substituted tetrahydro-β-carbolines, for example, have shown PDE5-inhibitory, antimalarial, antiviral, and antitumor activities, indicating their broad pharmacological importance (Laine et al., 2014).
Antioxidant Properties
Tetrahydro-β-carboline alkaloids found in fruits and fruit juices have been studied for their antioxidant and radical scavenging activities. These compounds may contribute to the antioxidant effects of fruit products, suggesting potential health benefits when absorbed and accumulated in the body (Herraiz & Galisteo, 2003).
properties
IUPAC Name |
1'-(2-methylpropyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-14(2)13-25-19-10-6-4-8-17(19)22(21(25)26)20-16(11-12-23-22)15-7-3-5-9-18(15)24-20/h3-10,14,23-24H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGXJPCXSIZTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3)C5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4585180.png)

![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4585191.png)
![1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585196.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4585213.png)
![3,3'-(1,4-phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B4585220.png)
![2-{4-[2-(2,3-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585224.png)
![N-({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4585227.png)
![N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4585231.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate](/img/structure/B4585242.png)


![3-[(2,4-dichlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4585262.png)